8-Bromo-7-chloroquinolin-3-amine is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are recognized for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. The compound is characterized by the presence of bromine and chlorine substituents, which significantly influence its chemical behavior and biological efficacy.
8-Bromo-7-chloroquinolin-3-amine falls under the classification of heterocyclic compounds, specifically within the subgroup of quinolines. These compounds are often utilized in drug development due to their ability to interact with biological macromolecules such as DNA and proteins.
The synthesis of 8-Bromo-7-chloroquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
These methods can vary based on specific research goals or desired modifications to the compound's structure.
The molecular formula of 8-Bromo-7-chloroquinolin-3-amine is , with a molecular weight of approximately 257.52 g/mol. The structural representation can be depicted as follows:
This structure features a quinoline core with bromine at the 8-position and chlorine at the 7-position, along with an amino group at the 3-position .
8-Bromo-7-chloroquinolin-3-amine can undergo various chemical reactions:
Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.
The mechanism of action for 8-Bromo-7-chloroquinolin-3-amine primarily involves its interaction with DNA and bacterial enzymes:
The compound exhibits notable chemical stability due to its heterocyclic structure, which is crucial for its reactivity in various synthetic applications.
8-Bromo-7-chloroquinolin-3-amine has several significant applications:
The synthesis of 8-bromo-7-chloroquinolin-3-amine (CAS 2091268-96-9, C₉H₆BrClN₂) demands precise control over halogen placement due to the competing reactivity of C3, C5, C6, and C8 positions. Modern strategies leverage electronic deactivation and steric blocking by the C3-amino group to achieve high regioselectivity at C8. Direct bromination of 7-chloroquinolin-3-amine precursors typically employs molecular bromine (Br₂) in chloroform at 0–25°C, yielding the 8-bromo derivative in >74% isolated purity after silica chromatography [7]. This selectivity arises because the electron-donating 3-amino group deactivates the pyridine ring toward electrophilic attack, directing bromination to the electron-rich benzene ring. The C8 position is favored due to reduced steric hindrance compared to C5/C7 [3].
For advanced polybromination, in situ protection is critical. A patented route uses trifluoromethanesulfonic anhydride to convert 7-hydroxyquinoline into quinoline-7-trifluoromethanesulfonate, enabling regioselective C3 bromination with N-bromosuccinimide (NBS) in glacial acetic acid at 80–100°C [2]. Subsequent hydrolysis and bromination yield the target compound while avoiding toxic dichlorodicyanoquinone (DDQ), a limitation of classical Sandmeyer approaches.
Key Advances:
Table 1: Comparative Bromination Methods for 8-Bromo-7-chloroquinolin-3-amine Precursors
Method | Conditions | Regioselectivity (C8:C5) | Yield (%) | Key Advantage |
---|---|---|---|---|
Br₂/CHCl₃ | 0°C, 5 days, dark | 20:1 | 74 | No metal catalysts |
NBS/AcOH | 90°C, 2 h | 15:1 | 82 | Compatible with acid-sensitive groups |
Pd(OAc)₂/XPhos/NaOAc | Dioxane, 100°C, 12 h | >50:1 | 68 | C8-specific for N-protected quinolines |
Triflate-directed bromination | Stepwise via triflate intermediate | N/A | 75 (3 steps) | Avoids toxic DDQ |
The 3-amino group of 8-bromo-7-chloroquinolin-3-amine serves as a versatile handle for derivatization, enabling C–N, C–O, and C–S bond formations. Its nucleophilicity (pKₐ ~4.9) permits reactions under mild conditions without metal catalysts, though palladium-mediated couplings expand access to sterically hindered adducts.
Acylation and Sulfonylation: Direct acylation occurs with acyl chlorides (e.g., benzoyl chloride) in pyridine at 25°C, yielding amides with >85% efficiency. Sulfonylation similarly proceeds with arylsulfonyl chlorides, though elevated temperatures (60°C) are needed for electron-deficient sulfonyl groups [6].
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 3-amino group is converted to azide via diazotization, enabling click chemistry with terminal alkynes. Microwave-assisted CuAAC (CuI, DIPEA, DMF, 100°C, 15 min) generates 1,2,3-triazole conjugates with antitubercular and antifungal activity. These derivatives exhibit IC₅₀ values of 0.20–5.45 µg/mL against Mycobacterium tuberculosis and Candida albicans [5].
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides utilizes Xantphos as a ligand and Cs₂CO₃ as base in dioxane (100°C, 2–5 h), achieving >90% yield for diarylamine derivatives. This method accommodates amino acid esters, generating prodrug candidates with enhanced water solubility [6].
Table 2: Nucleophilic Substitution at the 3-Amino Position
Reaction Type | Reagents/Conditions | Product Class | Yield Range (%) | Application Relevance |
---|---|---|---|---|
Acylation | RCOCl, pyridine, 25°C, 2 h | Amides | 85–95 | Prodrug design |
Sulfonylation | ArSO₂Cl, Et₃N, CH₂Cl₂, 60°C, 4 h | Sulfonamides | 75–88 | Bioisosteres for antimalarials |
CuAAC | NaN₃, then R-C≡CH, CuI, DIPEA, μW, 100°C | 1,2,3-Triazoles | 78–93 | Antitubercular/antifungal agents |
Buchwald-Hartwig | Ar-X, Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane | Diaryl amines | 82–95 | Topoisomerase I inhibitors |
The C3-amino group facilitates conjugation with natural antioxidants via amide, ester, or imine linkages, yielding hybrids with dual chemotherapeutic and radical-scavenging activity. Ferulic acid, caffeic acid, and gallic acid are prioritized due to their phenolic hydroxyl groups, which mitigate oxidative stress in disease models.
Amide Conjugation: Carbodiimide-mediated coupling (EDC·HCl, HOBt, DMF) links ferulic acid to the 3-amino group, confirmed by FT-IR (C=O stretch at 1650 cm⁻¹) and LC-MS. These hybrids inhibit lipid peroxidation by 70–85% at 10 µM while retaining antiplasmodial activity (IC₅₀: 0.033 µM against Plasmodium falciparum Dd2) [8].
Schiff Base Formation: Condensation with aldehydic antioxidants (e.g., vanillin) in ethanol generates imines. Sodium borohydride reduction then gives secondary amines with enhanced stability. Molecular docking confirms binding to Plasmodium protein targets (PDB: 1J3I) via quinoline-chelation and H-bonding with phenolic OH groups [8].
Metal-Mediated Template Synthesis: Copper(II) acetate templates assemble ternary complexes with 8-bromo-7-chloroquinolin-3-amine and curcumin. The quinoline nitrogen and 3-amino group coordinate Cu²⁺, while curcumin’s diketone binds equatorially. These complexes show 3.5-fold enhanced topoisomerase I inhibition versus parent compounds (ΔG = −9.8 kcal/mol) [4] [7].
Table 3: Antioxidant-Quinoline Hybrids and Their Bioactivities
Antioxidant | Linkage | Synthetic Route | Radical Scavenging IC₅₀ (DPPH•) | Biological Activity |
---|---|---|---|---|
Ferulic acid | Amide | EDC·HCl, HOBt, DMF, 25°C, 12 h | 8.5 µM | Antiplasmodial (IC₅₀: 0.033 µM) |
Caffeic acid | Amide | DCC, DMAP, CH₂Cl₂, 0°C→25°C, 24 h | 5.2 µM | Antiproliferative (HT29: IC₅₀ 9.6 µg/mL) |
Vanillin | Imine | EtOH, Δ, 3 h, then NaBH₄ | 12.8 µM | DNA intercalation (Kd: 10⁴ M⁻¹) |
Curcumin-Cu(II) | Coordination complex | Cu(OAc)₂, MeOH, 60°C, 6 h | 15.1 µM | Topoisomerase I inhibition (89% at 10 µM) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0